N-(2,3-dichlorophenyl)-3-iodo-4-methoxybenzenesulfonamide
Overview
Description
N-(2,3-dichlorophenyl)-3-iodo-4-methoxybenzenesulfonamide is a complex organic compound that belongs to the sulfonamide class Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-3-iodo-4-methoxybenzenesulfonamide typically involves multiple steps, including halogenation, sulfonation, and coupling reactions. One common synthetic route starts with the halogenation of 2,3-dichloroaniline to introduce the iodo group. This is followed by the sulfonation of the resulting intermediate to form the sulfonamide moiety. The final step involves the coupling of the sulfonamide with 4-methoxybenzenesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dichlorophenyl)-3-iodo-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The sulfonamide moiety can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild bases.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Coupling Reactions: Catalysts such as palladium or copper are often employed, along with ligands and bases, to facilitate the coupling process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex sulfonamide-based compounds.
Scientific Research Applications
N-(2,3-dichlorophenyl)-3-iodo-4-methoxybenzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates with antibacterial, antifungal, or anticancer properties.
Biological Studies: The compound can be used to study the interactions of sulfonamides with biological targets, such as enzymes and receptors.
Material Science: It may be utilized in the development of new materials with specific properties, such as nonlinear optical materials.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-3-iodo-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide moiety can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can disrupt essential biological processes, leading to the compound’s therapeutic effects. Additionally, the presence of the iodo and methoxy groups can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorophenylpiperazine: A related compound with a similar dichlorophenyl group but different functional groups.
3-Iodo-4-methoxybenzenesulfonamide: Shares the iodo and methoxybenzenesulfonamide moieties but lacks the dichlorophenyl group.
Uniqueness
N-(2,3-dichlorophenyl)-3-iodo-4-methoxybenzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the dichlorophenyl and iodo groups can enhance its reactivity and binding affinity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-3-iodo-4-methoxybenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2INO3S/c1-20-12-6-5-8(7-10(12)16)21(18,19)17-11-4-2-3-9(14)13(11)15/h2-7,17H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKKYMPGDBNSHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)Cl)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2INO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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